molecular formula C19H23N3O5 B14779869 [2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester

[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B14779869
M. Wt: 373.4 g/mol
InChI Key: QPYDRCOBUFLJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperidinyl and isoindolinyl moiety, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of a piperidinyl derivative with an isoindolinyl compound under controlled conditions. The reaction often requires the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, it serves as a probe for studying protein interactions and cellular pathways. Its ability to bind to specific proteins makes it a valuable tool for elucidating biological mechanisms .

Medicine

Medically, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological targets, which could lead to new treatments for various diseases .

Industry

In the industrial sector, it is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester apart is its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable for targeted protein degradation and other specialized applications .

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]methyl]carbamate

InChI

InChI=1S/C19H23N3O5/c1-19(2,3)27-18(26)20-9-11-5-4-6-12-13(11)10-22(17(12)25)14-7-8-15(23)21-16(14)24/h4-6,14H,7-10H2,1-3H3,(H,20,26)(H,21,23,24)

InChI Key

QPYDRCOBUFLJAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.